molecular formula C8H5ClO2 B1589622 5-Chlorobenzofuran-2(3H)-one CAS No. 28033-47-8

5-Chlorobenzofuran-2(3H)-one

Cat. No. B1589622
CAS RN: 28033-47-8
M. Wt: 168.57 g/mol
InChI Key: PSVXTJFRMXQUCP-UHFFFAOYSA-N
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Description

“5-Chlorobenzofuran-2(3H)-one” is a chemical compound. It is also known as "5-Chlorobenzofuran-2-carboxylic acid" . It is a white to light yellow powder to crystal .


Synthesis Analysis

The synthesis of derivatives of 5-Chlorobenzofuran-2(3H)-one has been reported in several studies. For instance, one study synthesized five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones through the Claisen-Schmidt condensation reaction, using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst .


Molecular Structure Analysis

The molecular formula of “5-Chlorobenzofuran-2(3H)-one” is C9H5ClO3 . The molecular weight is 196.59 .


Physical And Chemical Properties Analysis

“5-Chlorobenzofuran-2(3H)-one” appears as a solid . It has a molecular weight of 196.40 . The boiling point is predicted to be 374.5±45.0 °C .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

5-Hydroxyfuran-2(5H)-one, a compound closely related to 5-Chlorobenzofuran-2(3H)-one, has been utilized as an electrophile in the Friedel-Crafts alkylation of indoles, catalyzed by a diphenylprolinol silyl ether. This reaction showcases moderate catalyst loading due to the high reactivity of 5-hydroxyfuran-2(5H)-one, leading to the production of indoyl lactones with high yield and enantioselectivity. Furthermore, this adduct serves as a chiral synthon in a diversity-oriented synthesis, demonstrated by its engagement in a 4-center 3-component Ugi reaction to afford chiral five-membered lactams (Riguet, 2011).

Potential Anticancer Agents

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as novel apoptosis inducers. These compounds exhibit good activity against several breast and colorectal cancer cell lines and have been found to induce cell cycle arrest and apoptosis. The molecular target has been identified as TIP47, an IGF II receptor-binding protein, highlighting the compound's potential as an anticancer agent and its molecular targets (Zhang et al., 2005).

Biomass-Derived Solvent Applications

2-Methyltetrahydrofuran (MeTHF), derived from biomass, has been employed as a promising medium for the regioselective acylation of 8-chloroadenosine and its analogs using immobilized Penicillium expansum lipase. This study demonstrated the lipase's enhanced catalytic activity and thermostability in MeTHF, offering insights into sustainable and greener biocatalytic processes. This method opens up new avenues for utilizing biomass-derived solvents in chemical synthesis and biocatalysis (Gao et al., 2012).

Antimicrobial Activity

5-O-Caffeoylquinic acid (5-CQA, chlorogenic acid), structurally similar to 5-Chlorobenzofuran-2(3H)-one, has been studied for its antimicrobial activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 5–10 mg/ml, highlighting its potential as a natural antimicrobial agent (Bajko et al., 2016).

Safety And Hazards

The safety data sheet for “5-Chlorobenzofuran-2(3H)-one” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Future Directions

The potential of “5-Chlorobenzofuran-2(3H)-one” and its derivatives in the field of drug development is promising. For instance, synthesized compounds of “5-Chlorobenzofuran-2(3H)-one” have shown anti-tubercular and antibacterial characteristics , suggesting promising prospects for further investigation in the field of drug development .

properties

IUPAC Name

5-chloro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVXTJFRMXQUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzofuran-2(3H)-one

CAS RN

28033-47-8
Record name 5-Chloro-2(3H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28033-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzofuranone, 5-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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